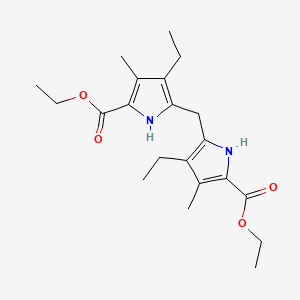

5,5'-メチレンビス(4-エチル-3-メチル-2-ピロールカルボン酸ジエチル)

概要

説明

Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is a heterocyclic building block . It has an empirical formula of C21H30N2O4 and a molecular weight of 374.47 .

Synthesis Analysis

This compound may be used as a starting reagent for the synthesis of bis-pyrrolylmethane based anion receptors . It may also be used in the preparation of 2,2’-bisamidodipyrrolylmethanes .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)c1[nH]c(Cc2[nH]c(C(=O)OCC)c(C)c2CC)c(CC)c1C . The InChI representation is 1S/C21H30N2O4/c1-7-14-12(5)18(20(24)26-9-3)22-16(14)11-17-15(8-2)13(6)19(23-17)21(25)27-10-4/h22-23H,7-11H2,1-6H3 . Physical And Chemical Properties Analysis

The melting point of this compound is 128-129 °C (lit.) . The compound has a molecular weight of 374.5 g/mol .科学的研究の応用

ビス-ピロリルメタン系アニオン受容体の合成

5,5'-メチレンビス(4-エチル-3-メチル-2-ピロールカルボン酸ジエチル): は、ビス-ピロリルメタン系アニオン受容体の合成における出発試薬として利用されます 。これらの受容体は、環境モニタリングや生物系において重要な役割を果たすアニオンの検出と結合において極めて重要です。

2,2'-ビスアミドジピロリルメタンの調製

この化合物は、2,2'-ビスアミドジピロリルメタンの調製における前駆体として役立ちます 。これらの分子は、導電性材料や発光ダイオード(LED)として使用できるため、有機エレクトロニクスやフォトニクスにおける潜在的な用途が注目されています。

複素環式ビルディングブロック

複素環式ビルディングブロックとして、5,5'-メチレンビス(4-エチル-3-メチル-2-ピロールカルボン酸ジエチル)は、複雑な有機化合物を構築する上で不可欠です 。その構造により、ヘテロ原子の導入が可能になり、結果として得られる分子の電子特性と物理特性を変えることができます。

プロテオミクス研究

プロテオミクスでは、この化合物はペプチドとタンパク質の構造と機能の関係を研究するために、それらを修飾するために使用できます 。このような修飾は、タンパク質相互作用と安定性を理解するのに役立ち、これは創薬開発において非常に重要です。

分子認識研究

5,5'-メチレンビス(4-エチル-3-メチル-2-ピロールカルボン酸ジエチル)のユニークな構造により、分子認識研究に適しています 。これは、特定の基質に選択的に結合できる分子を作成するために使用でき、これはセンサ技術と触媒において重要です。

機能性材料の有機合成

この化合物は、機能性材料の有機合成にも使用されています 。その汎用性により、化学者はコーティング、接着剤など、さまざまな用途に使用するための特定の特性を持つ材料を設計および合成できます。

治療薬の開発

より複雑な構造のビルディングブロックとして機能する能力は、5,5'-メチレンビス(4-エチル-3-メチル-2-ピロールカルボン酸ジエチル)が治療薬の開発に使用できることを意味します 。構造を修正することにより、研究者は潜在的な薬効を持つ新しい化合物を生み出すことができます。

化学教育と研究

最後に、この化合物は、多機能分子の例として、化学教育と研究において貴重です 。これは、さまざまな化学反応と合成戦略を実証するために使用でき、学生と研究者に有機化学の原理を理解するのに役立ちます。

Safety and Hazards

The compound is classified under GHS07. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 , suggesting measures to prevent exposure and manage risks.

作用機序

Target of Action

Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is a heterocyclic building block . It is primarily used as a starting reagent for the synthesis of bis-pyrrolylmethane based anion receptors . Anion receptors are molecules that can bind anions, negatively charged ions, and are important in various biological processes.

Result of Action

It is used in the synthesis of bis-pyrrolylmethane based anion receptors , which can have various effects depending on their specific structures and the anions they interact with.

生化学分析

Biochemical Properties

Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) plays a significant role in biochemical reactions, particularly in the synthesis of bis-pyrrolylmethane-based anion receptors . These receptors are crucial for binding and sensing anions in biological systems. The compound interacts with various enzymes and proteins, facilitating the formation of stable complexes. The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the receptor-anion complex .

Cellular Effects

Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) influences various cellular processes by modulating cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes. The compound’s impact on cell function includes changes in cell proliferation, differentiation, and apoptosis. These effects are mediated through its interaction with specific cellular receptors and signaling molecules .

Molecular Mechanism

The molecular mechanism of action of Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) involves its binding interactions with biomolecules. The compound acts as an enzyme inhibitor or activator, depending on the target enzyme. It can induce conformational changes in the enzyme structure, leading to altered catalytic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating a dose-dependent response in animal studies .

Metabolic Pathways

Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels by modulating enzyme activity. It has been shown to interact with enzymes involved in pyrrole metabolism, leading to changes in the production and utilization of pyrrole derivatives .

Transport and Distribution

Within cells and tissues, Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues. The compound’s distribution is influenced by its hydrophobic properties, allowing it to cross cellular membranes and reach intracellular compartments .

Subcellular Localization

The subcellular localization of Diethyl 5,5’-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects. Its activity and function are influenced by its localization, with different effects observed in the cytoplasm, nucleus, and other cellular organelles .

特性

IUPAC Name |

ethyl 5-[(5-ethoxycarbonyl-3-ethyl-4-methyl-1H-pyrrol-2-yl)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O4/c1-7-14-12(5)18(20(24)26-9-3)22-16(14)11-17-15(8-2)13(6)19(23-17)21(25)27-10-4/h22-23H,7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMQEODKNZPRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C)C(=O)OCC)CC2=C(C(=C(N2)C(=O)OCC)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281728 | |

| Record name | Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-1H-pyrrole-2-carboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6305-93-7 | |

| Record name | NSC22708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-1H-pyrrole-2-carboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 5,5'-methylenebis(4-ethyl-3-methyl-2-pyrrolecarboxylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B1597314.png)